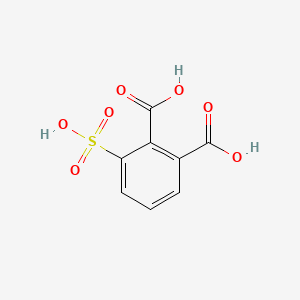

3-Sulfophthalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Sulfophthalic acid is a useful research compound. Its molecular formula is C8H6O7S and its molecular weight is 246.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalysis

3-Sulfophthalic acid serves as a precursor in the synthesis of metal complexes that are effective catalysts in various chemical reactions. For example:

- Tetra-sulfo iron-phthalocyanine : This compound is synthesized using sulfonated aromatic reactants, including this compound. It is utilized in hydrocarbon treatment processes to remove mercaptans from natural gas and petroleum products. The catalytic activity of these complexes is attributed to their ability to coordinate with mercaptans, facilitating their removal without oxidizing them into disulfides .

Materials Science

In materials science, this compound has been incorporated into the development of advanced materials:

- Soft Robotics : Recent studies have demonstrated the use of sulfonated polyvinyl chloride (PVC) incorporating this compound for creating bending actuators responsive to electric stimuli. These materials exhibit enhanced flexibility and responsiveness, making them suitable for soft robotic applications .

- Polymer Chemistry : The incorporation of this compound into polymer matrices improves their mechanical properties and thermal stability. It acts as a plasticizer and stabilizer, enhancing the performance of various polymer-based products used in industrial applications.

Environmental Remediation

The environmental applications of this compound are significant due to its ability to interact with pollutants:

- Water Treatment : Research indicates that this compound can be used in the development of adsorbents for removing heavy metals from wastewater. Its functional groups facilitate binding with metal ions, leading to effective purification processes .

- Separation Techniques : Liquid chromatography methods utilizing this compound have been developed for the separation and purification of compounds in complex mixtures. This technique is scalable and applicable in pharmacokinetics for isolating impurities .

Case Study 1: Hydrocarbon Treatment

A study on the use of tetra-sulfo iron-phthalocyanine derived from this compound demonstrated its effectiveness in reducing sulfur compounds in natural gas streams. The process showed higher efficiency compared to traditional methods, highlighting the potential for industrial applications in hydrocarbon refining.

Case Study 2: Soft Robotic Actuators

The development of soft robotic actuators using sulfonated PVC showcased the versatility of this compound in creating responsive materials. The actuators exhibited significant bending capabilities when subjected to electric stimuli, indicating potential applications in robotics and automation.

化学反应分析

Hydrolysis to 3-Hydroxybenzoic Acid

3-Sulfophthalic acid undergoes alkaline hydrolysis under high-temperature, high-pressure conditions to yield 3-hydroxybenzoic acid. This reaction is industrially significant for producing pure 3-hydroxybenzoic acid with minimal by-products.

| Reaction Conditions | Details |

|---|---|

| Reagents | Aqueous NaOH (50% w/w) |

| Temperature | 200–300°C |

| Pressure | 10–30 bar |

| Reaction Time | 8–15 hours |

| Yield | 95% (99.9% purity) |

Mechanism :

-

The sulfonate group is replaced by a hydroxyl group via nucleophilic substitution.

-

Key steps :

Neutralization Reactions

The sulfonic and carboxylic acid groups react with bases to form salts:

| Base | Product | Applications |

|---|---|---|

| Sodium hydroxide | Sodium 3-sulfophthalate | Intermediate in dye synthesis |

| Potassium hydroxide | Potassium 3-sulfophthalate | Catalyst in polyester production |

Example :

C8H6O7S+3NaOH→C8H3O7SNa3+3H2O

Salts enhance solubility in polar solvents, facilitating further reactions .

Esterification and Polycondensation

This compound reacts with acyl chlorides to form polyesters. Zinc chloride catalyzes this reaction:

| Acyl Chloride | Conditions | Polymer Properties |

|---|---|---|

| C₄–C₈ acyl chlorides | 150–200°C, anhydrous conditions | High molecular weight, thermal stability |

Reaction :

nC8H6O7S+nRCOCl→[C8H4O6S−OOCR]n+nHCl

These polyesters are used in specialty coatings and adhesives .

Coordination Chemistry

This compound acts as a polydentate ligand, forming stable complexes with transition metals and actinides:

Uranyl Complexes

Under hydrothermal conditions, uranyl ions (UO₂²⁺) coordinate with both sulfonate and carboxylate groups:

| Structure | Coordination Mode | Topology |

|---|---|---|

| 1D chains | Sulfonate and carboxylate bridges | {4⁴·6²} net |

| 2D layers | Mixed sulfonate/carboxylate | Hexagonal packing |

Example :

[UO2(C8H4O7S)(H2O)]n

These complexes exhibit luminescence and catalytic properties .

Zinc Complexes

Zinc phthalocyanine derivatives incorporating this compound show reduced dimerization due to sulfonate group repulsion, enhancing photodynamic activity .

Biomarker Potential

This compound derivatives are detected in biological matrices (e.g., urine) as biomarkers for dietary exposure to phthalate esters.

Comparative Reactivity Table

常见问题

Basic Research Questions

Q. What are the primary methods for synthesizing 3-sulfophthalic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves sulfonation of phthalic acid derivatives using concentrated sulfuric acid or oleum. Key variables include temperature (optimized between 80–120°C), sulfonation time (4–8 hours), and stoichiometry of sulfonating agents. Yield and purity are validated via HPLC (≥95% purity threshold) and characterized using 1H/13C NMR to confirm sulfonic acid group positioning .

Q. How can researchers validate the structural integrity of this compound in synthetic batches?

- Methodological Answer: Combine spectroscopic techniques:

- FT-IR for identifying sulfonic acid (-SO3H) stretches (~1030 cm−1 and 1170 cm−1).

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (M− at m/z 232).

- X-ray crystallography for definitive structural confirmation in crystalline forms .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

- Methodological Answer: Use ion chromatography (IC) with suppressed conductivity detection, employing a carbonate/bicarbonate eluent system. For non-aqueous matrices, derivatize with diazomethane and analyze via GC-MS. Calibration curves should span 0.1–100 ppm, with R2 ≥ 0.995 .

Advanced Research Questions

Q. How do electronic and steric effects of the sulfonic acid group influence this compound’s reactivity in catalytic applications?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distributions and HOMO-LUMO gaps. Compare with experimental kinetics in esterification or polymerization reactions. For example, the sulfonic group’s electron-withdrawing effect enhances Brønsted acidity (pKa ~1.2), which can be correlated with catalytic turnover rates in acid-catalyzed systems .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer: Conduct a meta-analysis of existing solubility studies (e.g., in water, DMSO, ethanol) using the van’t Hoff equation to model temperature dependence. Account for impurities (e.g., residual sulfonic anhydrides) via 1H NMR integration. Publish raw datasets in supplementary materials to enable reproducibility .

Q. How can researchers design experiments to differentiate between degradation pathways of this compound under oxidative vs. hydrolytic conditions?

- Methodological Answer:

- Oxidative degradation : Expose to H2O2/UV and monitor via LC-QTOF-MS for sulfonic acid cleavage products (e.g., phthalic acid).

- Hydrolytic degradation : Use isotopically labeled 18O-water and track incorporation via MS.

- Compare kinetic constants (kobs) under controlled pH and temperature .

Q. What computational models best predict the environmental toxicity of this compound derivatives?

- Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, topological polar surface area, and partial charges. Validate against experimental ecotoxicity data (e.g., Daphnia magna LC50) from standardized OECD protocols. Cross-reference with SulfAtlas database entries for sulfatase interactions .

Q. Methodological Best Practices

Q. How should researchers address conflicting literature on the acid dissociation constants (pKa) of this compound?

- Recommendation: Re-measure pKa values via potentiometric titration in ionic strength-adjusted solutions (I = 0.1 M KCl). Compare with spectrophotometric methods using pH-indicator dyes. Disclose electrode calibration protocols and buffer compositions to minimize variability .

Q. What are common limitations in studies investigating this compound’s role in coordination chemistry?

- Critical Analysis: Many studies omit XANES/EXAFS data to confirm metal-ligand binding modes. Others fail to report counterion effects (e.g., Na+ vs. H+) on complex stability. Address these gaps by integrating multi-technique characterization and publishing crystallographic data in repositories like CCDC .

Q. How can researchers optimize synthetic protocols for this compound to align with green chemistry principles?

- Methodological Answer: Replace oleum with recyclable sulfonating agents (e.g., sulfamic acid) and employ microwave-assisted synthesis to reduce energy use. Perform life-cycle assessment (LCA) to quantify waste generation and E-factor improvements. Report solvent recovery rates and catalyst reuse cycles .

Q. Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Guidance: Apply ANOVA to compare yields/purity across ≥3 independent batches. Use principal component analysis (PCA) to identify critical process parameters (CPPs). Report confidence intervals (95%) and effect sizes for significant variables .

Q. How should researchers contextualize their findings on this compound within broader sulfonic acid chemistry?

属性

CAS 编号 |

26657-75-0 |

|---|---|

分子式 |

C8H6O7S |

分子量 |

246.20 g/mol |

IUPAC 名称 |

3-sulfophthalic acid |

InChI |

InChI=1S/C8H6O7S/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) |

InChI 键 |

SDGNNLQZAPXALR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。